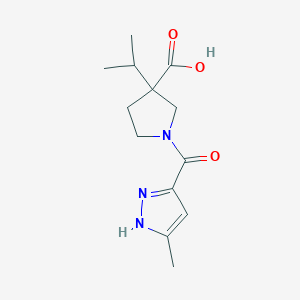
1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid, also known as MPCC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Mecanismo De Acción
1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid exerts its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor alpha (PPARα). COX-2 is an enzyme that plays a key role in the inflammatory response, and its inhibition results in a decrease in inflammation. PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid has been shown to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid in lab experiments is its well-documented pharmacological effects. However, one limitation is the complexity of its synthesis, which may limit its availability for research purposes.
Direcciones Futuras
Future research on 1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid should focus on its potential applications in the treatment of cardiovascular diseases, neurological disorders, and diabetes. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its pharmacological effects. Finally, the development of more efficient synthesis methods for 1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid may facilitate its use in research and clinical settings.
Métodos De Síntesis
1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis process typically involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with propan-2-ylamine, followed by the reaction of the resulting compound with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxysuccinimide. The final product is obtained through purification and isolation of the resulting compound.
Aplicaciones Científicas De Investigación
1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, analgesic, and anti-tumor properties. 1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid has also been shown to have potential applications in the treatment of cardiovascular diseases, neurological disorders, and diabetes.
Propiedades
IUPAC Name |
1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-8(2)13(12(18)19)4-5-16(7-13)11(17)10-6-9(3)14-15-10/h6,8H,4-5,7H2,1-3H3,(H,14,15)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWVZFCPQNNHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N2CCC(C2)(C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(2-Chloro-4-methylbenzoyl)amino]cyclohexyl]acetic acid](/img/structure/B6634191.png)

![2-[(5-Chloropyrazin-2-yl)methylsulfanyl]-1,3-oxazole](/img/structure/B6634209.png)
![4-[[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]sulfonyl]-2-methylbenzonitrile](/img/structure/B6634215.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-phenylmethanamine](/img/structure/B6634219.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-pyridin-3-ylmethanamine](/img/structure/B6634225.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-2-fluoroaniline](/img/structure/B6634233.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine](/img/structure/B6634237.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B6634239.png)
![1-(4-bromothiophen-2-yl)-N-[(1-ethenylpyrazol-4-yl)methyl]methanamine](/img/structure/B6634244.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]thian-4-amine](/img/structure/B6634251.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B6634257.png)

